molecular formula C11H12O2 B1338443 7-Hydroxy-3,4-dimethylindan-1-one CAS No. 53005-72-4

7-Hydroxy-3,4-dimethylindan-1-one

Cat. No.: B1338443
CAS No.: 53005-72-4
M. Wt: 176.21 g/mol
InChI Key: DRHXUYFRRQUTNN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dimethylindan-1-one is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd and 4th positions, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3,4-dimethylindan-1-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive oxygen species, which can further interact with other biomolecules . Additionally, this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by increasing the levels of reactive oxygen species and activating caspase enzymes. This compound also affects mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver damage and disruption of normal cellular function . The threshold for these effects varies depending on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Binding proteins can also play a role in its distribution, affecting its availability and activity in various tissues .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these locations, influencing its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dimethylindan-1-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol with succinic anhydride, followed by cyclization and subsequent oxidation to yield the desired indanone . Another approach involves the use of a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and catalyst selection, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3,4-dimethylindan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 7-Hydroxy-3-methylindan-1-one
  • 7-Hydroxy-4-methylindan-1-one
  • 3,4-Dimethylindan-1-one

Comparison: 7-Hydroxy-3,4-dimethylindan-1-one is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency as an enzyme inhibitor and greater stability under physiological conditions .

Properties

IUPAC Name

7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXUYFRRQUTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C12)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456873
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-72-4
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Likewise, a mixture of 21.6 g. (0.2 mol) of p-cresol and 17.2 g. (0.2 mol) of γ-butyrolactone is added into a mixture of 79.8 g. (0.6 mol) of anhydrous aluminium chloride and 15.0 g. (0.26 mol) of sodium chloride which mixture has been molten at 140°C, and the resultant mixture is heated at a temperature of 140°-200°C for about 3 minutes. After cooling, the reaction mixture is poured into a hydrochloric acid-ice and the resulting acidic solution is stirred with benzene. The benzene layer is taken up and dried with anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is further subjected to vacuum distillation, whereby yellowish liquid is distilled out at 95°-105°C/2mmHg, which liquid is solidified on cooling. Upon recrystallization from n-hexane after decolorization with active carbon, 14.9 g. of whitish-purple crystals of 3,4-dimethyl-7-hydroxyindan-1-one having a melting point of 52°-53°C is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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